molecular formula C9H20 B093089 3,3-Diethylpentane CAS No. 1067-20-5

3,3-Diethylpentane

Cat. No. B093089
CAS RN: 1067-20-5
M. Wt: 128.25 g/mol
InChI Key: BGXXXYLRPIRDHJ-UHFFFAOYSA-N
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Description

3,3-Diethylpentane is a chemical compound with the formula C9H20. Its molecular weight is 128.2551 g/mol . The molecule contains a total of 28 bonds, including 8 non-H bonds and 4 rotatable bonds .


Molecular Structure Analysis

The 3,3-Diethylpentane molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 2D chemical structure image of 3,3-Diethylpentane is also called a skeletal formula, which is the standard notation for organic molecules .


Physical And Chemical Properties Analysis

3,3-Diethylpentane has a molecular weight of 128.2551 . It has a boiling temperature of 419.3 ± 0.4 K . The heat capacity at saturation pressure varies with temperature, ranging from 153.89 J/molK at 200 K to 585.76 J/molK at 1500 K .

Scientific Research Applications

  • Molecular Structure Analysis : The molecular structure of 3,3-diethylpentane in the gas phase was determined using electron diffraction and ab initio calculations, revealing significant distortion from regular tetrahedral coordination at the central carbon atom (Alder et al., 1999).

  • Viscosity and Thermal Pressure Studies : Specific volumes and viscosities of 3,3-diethylpentane were measured over a wide temperature and pressure range, providing insights into its behavior under different thermal pressures (Grindley, 1979).

  • Solution Behavior Analysis : Ultrasonic absorption data for 3,3-diethylpentane in 2-propanol were used to study the equilibrium between rotational isomers, revealing insights into the dynamics of rotation of ethyl groups in different bonding environments (Verrall & Nomura, 1977).

  • Vapor Pressure Measurements : Experimental vapor pressures of 3,3-diethylpentane and other organic compounds were reported, contributing to the understanding of their thermodynamic properties (Osborn & Scott, 1980).

  • Low-temperature Thermal Analysis : Calorimetric quantities of 3,3-diethylpentane were determined over a broad temperature range, providing detailed information on its thermodynamic properties in various states (Finke et al., 1976).

  • Polymer Degradation Studies : The oxidative degradation of 3,3-diethylpentane was investigated as a model compound for polypropylene, offering insights into the degradation mechanisms of polymers (Hatanaka et al., 1999).

  • Organic Synthesis Applications : 3,3-Diethylpentane has been studied in the context of organic synthesis reactions, such as the oxidation of related compounds under specific conditions (Barton et al., 1990).

Safety And Hazards

3,3-Diethylpentane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the central nervous system .

properties

IUPAC Name

3,3-diethylpentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXXXYLRPIRDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073941
Record name Tetraethylmethane
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Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diethylpentane

CAS RN

1067-20-5
Record name 3,3-Diethylpentane
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Record name 3,3-Diethylpentane
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Record name Tetraethylmethane
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Record name Tetraethylmethane
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Record name Pentane, 3,3-diethyl-
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Record name 3,3-DIETHYLPENTANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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